Casopitant
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGTZCKQRWXCHW-WMTVXVAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F7N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40961762 | |
| Record name | Casopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
414910-27-3, 852393-14-7 | |
| Record name | Casopitant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Casopitant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0414910273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW679769 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852393147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Casopitant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Casopitant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40961762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CASOPITANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B03KPM27L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Chemical Synthesis of Casopitant
Chemical Classification and Core Structural Features of Casopitant (B1241461)
This compound is classified as a synthetic organic molecule, specifically a piperidine (B6355638) derivative. smolecule.com Its structure is characterized by a central piperidine ring substituted with several functional groups. nih.goveuropa.euresearchgate.net
Piperidine Derivative Framework
This compound is fundamentally a substituted piperidine derivative. europa.euncats.io The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This heterocyclic ring forms the core scaffold of the this compound molecule. nih.goveuropa.euwikipedia.org The molecule's activity as a neurokinin 1 receptor antagonist is associated with this piperidine framework and its attached substituents. europa.euncats.io
Synthetic Methodologies for this compound and Analogues
The synthesis of this compound, particularly in an enantiomerically pure form, requires specific synthetic methodologies to control the stereochemistry at its chiral centers. This compound possesses three asymmetric carbon atoms, leading to the potential for eight stereoisomers, but only one specific isomer ((1R, 2R, 4S) or (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide) is defined as the drug substance. nih.goveuropa.eu
Enantioselective Approaches to Piperidine Ring Construction
Enantioselective synthesis is crucial for obtaining the desired stereoisomer of this compound. Approaches to constructing the piperidine ring with the correct stereochemistry have been developed. rsc.orgcolumbia.edu
Formal Asymmetric Aza-Diels-Alder Reactions
Formal asymmetric aza-Diels-Alder reactions have been employed in the synthesis of this compound. columbia.eduresearchgate.netthieme-connect.com This type of reaction is a powerful tool for constructing nitrogen-containing heterocycles like piperidines with control over stereochemistry. columbia.eduresearchgate.net Silicon Lewis acids have been found to be effective promoters for highly enantioselective cycloaddition reactions involving acylhydrazones and Danishefsky's diene, which can be applied to the synthesis of this compound. researchgate.netthieme-connect.comresearchgate.net
Application of Danishefsky's Diene
Danishefsky's diene is a key reagent utilized in the formal asymmetric aza-Diels-Alder reactions for the synthesis of the this compound piperidine core. rsc.orgresearchgate.netthieme-connect.comresearchgate.net Reactions between imino dienophiles, such as acylhydrazones, and Danishefsky's diene in the presence of appropriate chiral catalysts or Lewis acids can yield substituted 2,3-dihydro-4-pyridones, which serve as intermediates in the synthesis of piperidine derivatives like this compound. rsc.orgresearchgate.netthieme-connect.com The reaction conditions, including the choice of Lewis acid and solvent, can significantly influence the yield and enantioselectivity of the resulting piperidine ring system. rsc.orgresearchgate.netthieme-connect.com
Lewis Acid Mediation in Stereoselective Synthesis
Lewis acids play a role in achieving stereoselectivity in chemical synthesis by coordinating with functional groups and influencing the spatial orientation of reacting molecules. In the context of related synthetic strategies, Lewis acid-catalyzed reactions, such as aza-Diels-Alder reactions, have been employed to construct heterocyclic ring systems with high enantioselectivity. researchgate.netrsc.orgnih.gov For instance, silicon Lewis acids have been shown to be effective in promoting highly enantioselective cycloaddition reactions of acylhydrazones with Danishefsky's diene, a method applicable to the stereoselective synthesis of NK1 receptor antagonists like this compound. researchgate.net The choice of solvent in these Lewis acid-mediated reactions can significantly impact the stereochemical outcome. researchgate.net
Key Synthetic Intermediates and Reaction Pathways
The synthesis of this compound involves several key intermediates. One such intermediate is a salt formed between (S)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethylamine and (R)-2-hydroxybutanedioic acid (L-malic acid). nih.gov This intermediate is crucial for establishing one of the stereogenic centers in the final this compound structure. nih.gov
Another significant intermediate mentioned in the context of this compound synthesis is (2R)-2-(4-Fluoro-2-methylphenyl)-4-piperidinone (S)-l-Mandelate. acs.org The formation and purification of this intermediate, often involving crystallization with chiral acids like L-mandelic acid, are critical steps in controlling the stereochemistry of the piperidine core. acs.orgthieme-connect.com
Optimization of Synthetic Yields and Stereocontrol
Strategies employed in optimization include the application of Quality by Design (QbD) principles to understand and control critical process parameters. acs.orgacs.orgresearchgate.netresearchgate.net For example, studies on the dynamic kinetic resolution of intermediates have been conducted to improve yield and enantiomeric purity. acs.orgresearchgate.net The amount of chiral acid and water, as well as reaction volume, have been identified as parameters influencing the enantiomeric content of key intermediates. acs.org
Controlling the formation of stereoisomers is achieved through the selection of starting materials, the specific synthesis scheme used, and rigorous analytical control methods. europa.eu Classical resolution techniques using chiral acids have been historically important in obtaining intermediates with the correct stereochemistry. thieme-connect.com
Considerations for Scalability in Academic Synthesis
While the provided information primarily discusses the manufacturing process and its optimization for potential commercial production, considerations for scalability are inherent in process development studies, including those conducted in academic or research settings aimed at developing viable synthetic routes. acs.orgacs.orgresearchgate.netorcid.org
Scalability in synthesis involves transitioning a laboratory-scale reaction to a larger scale while maintaining yield, purity, and stereochemical integrity. Challenges in scaling up chemical processes can include heat transfer, mixing, and ensuring consistent reaction outcomes. acs.orgacs.org
Studies on the this compound manufacturing process have addressed scale-up issues, applying principles such as maintaining geometric similarity and scaling agitation speed based on constant power-per-unit volume. acs.org Dynamic kinetic resolution, while effective at a smaller scale, presented specific challenges during scale-up which required mitigation strategies. acs.orgresearchgate.net These studies, although conducted in a development context, highlight the types of considerations (e.g., process parameters, equipment, and control strategies) that are relevant when contemplating the scalability of a synthetic route from an academic perspective. acs.orgacs.orgresearchgate.net
Molecular and Cellular Pharmacology of Casopitant
Mechanism of Action as a Neurokinin-1 Receptor Antagonist
The primary mechanism by which casopitant (B1241461) exerts its effects is through the antagonism of the neurokinin-1 receptor. medchemexpress.comglpbio.comnih.govwikipedia.orgnih.gov This receptor is a key component in the signaling pathway mediated by the neuropeptide Substance P. glpbio.comwikipedia.orgnih.gov
Selective High-Affinity Binding to NK1 Receptors
This compound demonstrates selective and high-affinity binding to NK1 receptors. medchemexpress.comglpbio.comnih.goveuropa.eunih.gov In vitro receptor binding affinity studies have shown that this compound possesses a high affinity for brain NK1 receptors. medchemexpress.comglpbio.comnih.govresearchgate.net This high affinity contributes to its potency as an NK1 receptor antagonist. europa.eu
Antagonism of Substance P-Mediated Signaling Pathways
Substance P is an undecapeptide that functions as a neurotransmitter and neuromodulator, preferentially activating neurokinin-1 receptors. nih.govwikipedia.org It is the natural ligand for the NK1 receptor and is known to trigger its signaling, which is involved in various physiological processes, including the emetic reflex. researchgate.netnih.govamegroups.org this compound acts to antagonize the emetogenic effect of Substance P by competitively binding to and blocking the activity of the NK1 receptor. medchemexpress.comglpbio.comnih.govnih.gov This prevents Substance P from binding to the receptor, thereby inhibiting the downstream signaling pathways that would otherwise be activated. nih.govnih.gov Studies have shown that this compound produces a concentration-related decrease in the maximal response produced by Substance P, consistent with non-surmountable antagonism at the human cloned NK1 receptor. europa.eu
Central Nervous System Receptor Occupancy and Functional Inhibition
The therapeutic effects of NK1 receptor antagonists like this compound are believed to be mediated, at least in part, through their action on central NK1 receptors located in areas of the brainstem involved in the emetic reflex, such as the nucleus tractus solitarii and the area postrema. glpbio.comnih.govresearchgate.netamegroups.orgnih.govuni.lu Effective antagonism requires the compound to penetrate the central nervous system (CNS) and occupy these receptors. amegroups.org
Studies have investigated the brain penetration of this compound. In a ferret model, following a single intraperitoneal dose, radioactive labeled this compound ([14C] this compound) was rapidly absorbed, with plasma and brain concentrations being approximately equal at two hours post-dosing. medchemexpress.comglpbio.comnih.govresearchgate.net The predominant radioactive component in the ferret brain was the parent compound, accounting for approximately 76% of the radioactivity, suggesting that the pharmacological activity in this model is largely attributable to this compound itself. medchemexpress.comglpbio.comnih.govresearchgate.net Brain penetration has also been confirmed in positron emission tomography (PET) studies in monkeys and humans. europa.euresearchgate.netfrontiersin.org
The occupancy of NK1 receptors in the brain by this compound has been correlated with pharmacodynamic responses. In male gerbils, oral administration of this compound reversed foot tapping behavior induced by an NK1 receptor agonist in a dose-related manner. europa.eu Receptor occupancy in the dorsal striatum was also dose-related and correlated with these pharmacodynamic responses, with over 90% occupancy required for maximum activity. europa.eu These data indicate that this compound is a potent centrally acting NK1 receptor antagonist in vivo. europa.eu In ferret models of cisplatin-induced emesis, this compound dose-dependently inhibited retching and vomiting and reduced nausea-like behaviors, demonstrating a correlation between exposure and antiemetic activity. medchemexpress.comglpbio.comnih.govresearchgate.net Human PET studies have also investigated the relationship between this compound plasma concentrations and NK1 receptor binding, demonstrating that single oral doses can achieve a degree of receptor occupancy. researchgate.net
Table 1: Correlation of NK1 Receptor Occupancy and Pharmacodynamic Response in Gerbils
| Oral this compound Dose (mg/kg) | NK1 Receptor Occupancy (Dorsal Striatum) | Reversal of Foot Tapping Behavior |
| 0.1 | Dose-related | Reverses behavior |
| 0.3 | Dose-related (>90% for maximum activity) | Reverses behavior |
Data derived from studies in male gerbils using an NK1 receptor agonist-induced foot tapping model. europa.eu
Interaction with Other Neurotransmitter Systems and Receptors
While the primary mechanism of action of this compound is its antagonism of the NK1 receptor, the emetic response involves multiple neurotransmitter systems, including serotonin (B10506) (5-HT3), dopamine (B1211576) (D2), muscarine (B1676868) cholinergic, and histamine (B1213489) (H1) receptors. nih.govstonybrookmedicine.eduwikipedia.org Radioligand binding studies have identified the binding affinity of several neurotransmitters to these receptors. nih.gov
Studies have explored potential interactions between this compound and other antiemetic agents targeting different pathways. Co-administration of this compound with a 5-HT3 receptor antagonist like ondansetron (B39145) in ferrets did not alter the disposition of either agent, but demonstrated a synergistic antiemetic activity, suggesting complementary mechanisms of pharmacological action rather than direct interaction with the 5-HT3 receptor system. nih.goveuropa.euresearchgate.net
This compound is metabolized primarily by cytochrome P450 enzymes, notably CYP3A4, and is considered a substrate and a weak-to-moderate inhibitor of CYP3A4. medchemexpress.comglpbio.comnih.govnih.gov While this relates to drug metabolism and potential pharmacokinetic interactions with co-administered drugs, it does not directly describe a pharmacodynamic interaction with other neurotransmitter systems or receptors. nih.gov Direct pharmacodynamic interactions of this compound with other neurotransmitter systems or receptors beyond the NK1 system have not been extensively detailed in the provided sources.
Synergistic Pharmacological Interactions
Research has explored the potential for synergistic interactions between this compound and other antiemetic agents, particularly 5-HT3 receptor antagonists. nih.goveuropa.eu
Co-administration with 5-HT3 Receptor Antagonists
Studies in ferret models of chemotherapy-induced emesis have shown therapeutically synergistic antiemetic effects when this compound is administered concomitantly with 5-HT3 receptor antagonists like ondansetron. nih.goveuropa.euresearchgate.net This synergy was observed at sub-optimal doses of both agents. europa.eu Clinical data from Phase III studies where this compound was co-administered with 5-HT3 antagonists (ondansetron, palonosetron) did not indicate adverse pharmacodynamic interactions. europa.eu Furthermore, clinical pharmacokinetic interaction studies with ondansetron, dolasetron, and granisetron (B54018) demonstrated no clinically relevant pharmacokinetic interactions. europa.eu
Proposed Complementary Mechanisms
The observed synergistic antiemetic activity between this compound and 5-HT3 receptor antagonists is likely due to their complementary mechanisms of pharmacologic action, rather than a pharmacokinetic drug-drug interaction. europa.euresearchgate.netresearchgate.net 5-HT3 receptor antagonists primarily block serotonin at peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone. cancernetwork.commims.commims.commims.com NK1 receptor antagonists, like this compound, block the action of substance P in areas of the brain involved in the emetic reflex, such as the nucleus tractus solitarii and the area postrema. nih.govcancernetwork.com This dual blockade of distinct but interacting pathways in the emetic pathway is thought to underpin the synergistic effect. researchgate.netnih.gov Electrophysiological and biochemical findings suggest cross-talk between 5-HT3 and NK1 receptors, where co-activation can potentiate the activity of the other receptor. nih.gov Conversely, blocking either receptor can attenuate the activity caused by their respective agonists, serotonin or substance P. nih.gov
Modulation of Calcium Channels (L-type and T-type)
Beyond its primary activity as an NK1 receptor antagonist, this compound and its active metabolites have been shown to weakly inhibit L-type and T-type calcium channels in nonclinical species. europa.eu L-type and T-type calcium channels are types of voltage-gated calcium channels that play roles in various physiological processes, including muscle contraction and neuronal excitability. wikipedia.orgwikipedia.org T-type calcium channels are low-voltage activated channels involved in cellular excitability and pacemaking. wikipedia.orgmdpi.commdpi.com L-type calcium channels are high-voltage activated and are crucial for excitation-contraction coupling in muscle and the regulation of neurohormones and neurotransmitters. wikipedia.org While weak inhibition of these channels by this compound and its metabolites was observed in nonclinical studies, the clinical significance of this modulation is not extensively detailed in the provided information. europa.eu
Table 1: Summary of this compound's Pharmacological Interactions and Modulations
| Interaction/Modulation | Effect Observed | Notes |
| Co-administration with 5-HT3 Antagonists | Synergistic antiemetic effect (in ferrets) | Observed at sub-optimal doses; no adverse pharmacodynamic or significant pharmacokinetic interactions in clinical studies. nih.goveuropa.euresearchgate.net |
| Modulation of L-type Calcium Channels | Weak inhibition (in nonclinical species) | Observed with this compound and active metabolites. europa.eu |
| Modulation of T-type Calcium Channels | Weak inhibition (in nonclinical species) | Observed with this compound and active metabolites. europa.eu |
Table 2: Antiemetic Activity of this compound in Ferret Models
| Model | Emetic Stimulus | Endpoint | ID50 (mg/kg) |
| Acute Emesis (IP administration) | Cisplatin | Retching and Vomiting | 0.08 europa.eu |
| Delayed Emesis (IP single dose) | Cisplatin | Anti-emetic activity | 1.3 europa.eu |
| Delayed Emesis (IP daily doses) | Cisplatin | Anti-emetic activity | 0.28 europa.eu |
| MEC Model (IP administration) | Cyclophosphamide (B585), Doxorubicin | Antiemetic potency | 0.032 europa.eu |
| MEC Model (IP administration) | Cyclophosphamide, Doxorubicin | Total number of nausea behaviors inhibited | 0.246 europa.eu |
Note: ID50 represents the dose that inhibits the response by 50%.
Preclinical Pharmacological Profile and Efficacy Studies
In Vitro Characterization
The initial characterization of Casopitant (B1241461) involved in vitro assays to determine its affinity for the NK1 receptor and its functional activity as an antagonist.
Receptor Binding Affinity and Selectivity
In vitro receptor binding studies have demonstrated that this compound possesses a high affinity for the NK1 receptor. Specifically, in ferret brain cortical membranes, which endogenously express the NK1 receptor, this compound exhibited a strong binding affinity. nih.govnih.gov
Furthermore, studies on the metabolites of this compound, primarily the hydroxylated (M1) and ketone (M2) derivatives, have shown that they also retain a high affinity for the ferret brain cortical NK1 receptor. nih.govnih.gov All three molecules—the parent compound and the two major oxidative metabolites—demonstrated a potency that suggests the pharmacological activity in ferrets can be attributed to both this compound and, to a lesser extent, its metabolites. nih.gov
Table 1: In Vitro Receptor Binding Affinity of this compound and its Metabolites for Ferret NK1 Receptor
| Compound | Receptor | Tissue Source | Binding Affinity (Ki) |
| This compound | NK1 | Ferret Brain Cortical Membranes | < 1 nM |
| M1 (hydroxylated metabolite) | NK1 | Ferret Brain Cortical Membranes | < 1 nM |
| M2 (ketone metabolite) | NK1 | Ferret Brain Cortical Membranes | < 1 nM |
Functional Assays for Antagonist Activity
The antagonist activity of this compound at the NK1 receptor is functionally demonstrated by its ability to inhibit the biological effects induced by Substance P. As a competitive antagonist, this compound blocks the downstream signaling pathways that are typically activated upon the binding of Substance P to the NK1 receptor. While specific IC50 values from in vitro functional assays are not detailed in the reviewed literature, the potent antiemetic effects observed in vivo are a direct consequence of this functional antagonism.
In Vivo Efficacy in Animal Models
The ferret has been a key animal model for evaluating the antiemetic potential of this compound, as this species exhibits a vomiting reflex similar to humans in response to various emetogenic stimuli.
Emotive Response Models
The chemotherapeutic agent cisplatin is a potent emetogen, and the ferret model of cisplatin-induced emesis is a standard for preclinical antiemetic drug testing. nih.govnih.gov In this model, this compound has been shown to inhibit both retching and vomiting in a dose-dependent manner. nih.gov Studies have demonstrated that this compound is effective in providing complete rescue from established emesis.
Table 2: Efficacy of this compound in Cisplatin-Induced Emesis in Ferrets
| Treatment | Dose | Effect on Emesis |
| This compound | ≥0.5 mg/kg | Complete rescue from further emetic events |
While NK1 receptor antagonists as a class have been investigated against a broad spectrum of emetogens, specific preclinical data on the efficacy of this compound against emesis induced by morphine, loperamide, copper sulphate, or ipecac in animal models is not available in the reviewed scientific literature.
Evaluation of Retching and Vomiting Inhibition
In preclinical models, this compound has demonstrated significant efficacy in inhibiting chemotherapy-induced retching and vomiting. The ferret model is a standard for assessing antiemetic potential due to its emetic response to various agents that also affect humans. nih.gov In studies using a cisplatin-induced emesis model in ferrets, this compound (also known as GW679769) effectively inhibited both retching and vomiting. nih.gov
Notably, in a delayed emesis model where cisplatin was administered, a single dose of this compound resulted in an immediate, dose-dependent rescue from further emetic events. ascopubs.orgresearchgate.net Complete prevention of subsequent retching and vomiting was achieved at doses of 0.5 mg/kg and higher, showcasing its potent antiemetic properties in this established preclinical setting. ascopubs.orgresearchgate.net
| Model | Agent | Key Finding | Effective Dose for Complete Rescue |
|---|---|---|---|
| Cisplatin-Induced Delayed Emesis | This compound Mesylate | Immediate, dose-dependent rescue from retching and vomiting. nih.govascopubs.orgresearchgate.net | ≥0.5 mg/kg ascopubs.orgresearchgate.net |
Assessment of Nausea-Like Behaviors
Beyond the inhibition of overt retching and vomiting, this compound was also evaluated for its effects on nausea-like behaviors in preclinical models. In the cisplatin-treated ferret model, this compound demonstrated a dose-dependent reduction in these behaviors. nih.govascopubs.orgresearchgate.net However, it was noted that higher doses were required to achieve statistically significant effects on nausea-like behaviors compared to the doses needed for complete emesis rescue. ascopubs.orgresearchgate.net This suggests a distinction in the potency of this compound against the physical acts of vomiting versus the sensation of nausea in this preclinical model.
Exploratory Studies in Other Indicative Preclinical Models
The mechanism of action of Neurokinin-1 (NK1) receptor antagonists like this compound suggested potential therapeutic applications beyond emesis. The NK1 receptor and its ligand, Substance P, are implicated in the pathophysiology of various central nervous system disorders. Consequently, this compound was investigated in preclinical models for other indications.
Exploratory preclinical development and early-stage clinical trials were initiated for conditions including anxiety, depression, insomnia, and overactive bladder (OAB). ascopubs.org The rationale for these investigations is rooted in the distribution of NK1 receptors in brain regions that regulate mood, stress responses, and visceral functions. taylorandfrancis.com For instance, the link between psychiatric conditions like anxiety and depression and the severity of OAB symptoms provided a basis for exploring an NK1 antagonist in this area. nih.gov However, development for these indications was later discontinued (B1498344). nih.gov
Dose-Response Relationships in Preclinical Efficacy
Preclinical studies consistently established a dose-response relationship for this compound's antiemetic efficacy. In the ferret model of cisplatin-induced emesis, this compound inhibited retching, vomiting, and nausea-like behaviors in a dose-dependent manner. nih.govascopubs.orgresearchgate.net Specifically for the rescue from established emesis, a clear dose-dependent effect was observed, with complete inhibition of further emetic events being achieved at doses equal to or greater than 0.5 mg/kg. ascopubs.orgresearchgate.net This demonstrates that the degree of therapeutic effect in preclinical antiemesis models is directly related to the administered dose of the compound.
| Endpoint | Dose-Response Relationship | Observation |
|---|---|---|
| Retching & Vomiting Inhibition | Dose-dependent nih.govascopubs.org | Increasing doses led to greater inhibition, with complete rescue at ≥0.5 mg/kg. ascopubs.orgresearchgate.net |
| Nausea-like Behavior Reduction | Dose-dependent nih.govascopubs.org | Higher doses were required for significant effects compared to emesis inhibition. ascopubs.orgresearchgate.net |
Comparative Preclinical Pharmacology with Other NK1 Receptor Antagonists (e.g., Aprepitant)
This compound belongs to the same class of NK1 receptor antagonists as aprepitant (B1667566), the first approved drug in this category. nih.gov Both compounds exert their therapeutic effects by blocking the binding of Substance P to NK1 receptors. Preclinical studies in ferrets demonstrated that this compound possesses a high affinity for brain NK1 receptors. nih.gov
While direct, head-to-head preclinical comparative studies are not extensively detailed in the provided search results, an in vitro receptor binding affinity study confirmed this compound's high affinity for ferret brain NK1 receptors. nih.gov Furthermore, pharmacokinetic studies showed that this compound is rapidly absorbed and penetrates the brain, with plasma and brain concentrations being roughly equal two hours after dosing in ferrets. nih.govresearchgate.net The primary pharmacological activity is attributed to the parent compound. nih.govresearchgate.net
In the broader context of NK1 antagonists, this compound, aprepitant, and fosaprepitant (a prodrug of aprepitant) are considered newer-generation agents. taylorandfrancis.com Although stemming from clinical trial meta-analyses rather than preclinical studies, one review ranked the anti-vomiting efficacy of several NK1 antagonists compared to placebo, placing fosaprepitant first, this compound second, and aprepitant third. taylorandfrancis.com This suggests potential differences in potency or other pharmacological properties among these agents that may have been initially characterized in preclinical assessments.
Mentioned Compounds
| Compound Name |
|---|
| Aprepitant |
| This compound |
| Cisplatin |
| Fosaprepitant |
| Ondansetron (B39145) |
Metabolic Pathways and Drug Drug Interaction Potential: Preclinical and in Vitro Perspectives
Metabolism of Casopitant (B1241461)
The metabolic disposition of this compound has been investigated in various species, including mice, rats, dogs, and humans, revealing extensive biotransformation with minimal excretion of the unchanged compound. nih.govnih.gov The elimination of drug-related radioactivity is largely through metabolism, with metabolites predominantly excreted in the feces. nih.gov
Involvement of Cytochrome P450 Enzymes
In vitro data strongly suggest that human cytochrome P450 enzymes play a crucial role in this compound metabolism. europa.euresearchgate.netnih.govresearchgate.net
In vitro studies indicate that CYP3A4 is the main human CYP enzyme involved in the metabolism of this compound. europa.euresearchgate.netnih.govresearchgate.netmedchemexpress.comdrugbank.com this compound is identified as a substrate for CYP3A4. researchgate.netmedchemexpress.comnih.gov Clinical studies have further confirmed the significant role of CYP3A in the metabolism and disposition of this compound. researchgate.net
This compound undergoes extensive oxidative metabolism, along with other metabolic transformations such as the loss of the N-acetyl group, N-demethylation, and modifications or cleavage of the piperazine (B1678402) ring, resulting in a complex metabolite profile. nih.govresearchgate.netresearchgate.net
Several metabolites have been identified in plasma and excreta. In humans, the principal circulating components observed after this compound administration include unchanged this compound, M13 (a hydroxylated derivative), and M12 (a deacetylated and oxidized metabolite, particularly after oral administration). nih.govresearchgate.net In ferret brain tissue, major metabolites identified following administration of radiolabeled this compound were hydroxylated this compound (M1) and the corresponding ketone product of M1 (M2). researchgate.netnih.govresearchgate.net These metabolites accounted for approximately 19% (M1) and 3% (M2) of the total radioactivity in brain extracts in ferrets. researchgate.netnih.govresearchgate.net M13 has been described as a major metabolite in humans and exists as a mix of two diastereoisomers. nih.goveuropa.euresearchgate.netontosight.ai Other identified metabolites include M31 and M134 (N-dealkylated piperazines), M76 (N-deacetylated), and M200 (N-deacetylated, N,N-deethylated). researchgate.netpatsnap.com
Here is a summary of some key metabolites:
| Metabolite | Description | Detected In |
| M1 | Hydroxylated this compound | Ferret brain researchgate.netnih.gov |
| M2 | Ketone product of M1 (oxidized M1) | Ferret brain researchgate.netnih.gov |
| M12 | Deacetylated and oxidized metabolite | Human plasma nih.govresearchgate.net |
| M13 | Hydroxylated derivative (major metabolite) | Human plasma, Dog, Female Rat nih.govnih.goveuropa.euresearchgate.net |
| M31 | N-dealkylated piperazine | Rat, Dog tissues researchgate.netpatsnap.com |
| M134 | N-dealkylated piperazine | Rat, Dog tissues researchgate.netpatsnap.com |
Enzyme Inhibition and Induction Potential
In vitro studies have investigated the potential of this compound to inhibit or induce cytochrome P450 enzymes, highlighting its potential for drug-drug interactions.
In Vitro Inhibition of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6, CYP1A1)
In vitro data indicate that this compound is a weak-to-moderate inhibitor of CYP3A4. nih.govresearchgate.netmedchemexpress.comnih.govmedchemexpress.comnih.govmedkoo.compsu.educore.ac.ukamazonaws.com Studies using human liver microsomes have shown that this compound competitively inhibits CYP3A, with reported Ki values against probe substrates like midazolam and nifedipine. nih.gov this compound also exhibits metabolism-dependent inhibition of CYP3A. nih.govmedkoo.comresearchgate.net The major circulating metabolite, M13 (GSK525060), has also been shown to be a direct and metabolism-dependent inhibitor of CYP3A4 in vitro. nih.govnih.govmedkoo.com
This compound has also been studied for its effects on other CYP enzymes. In vitro studies indicated that this compound was a competitive inhibitor of CYP2D6, with a reported IC50 value of 10.8 µm. nih.gov However, clinical studies using debrisoquine (B72478) as a probe did not show a significant impact on CYP2D6 activity after single oral doses of this compound up to 100 mg. nih.govpsu.edu In vitro evidence does not suggest that this compound is a significant inhibitor of CYP1A enzymes. nih.govpsu.eduamazonaws.com While granisetron (B54018), a CYP1A1 and CYP3A4 substrate, showed slight increases in Cmax and AUC when co-administered with this compound in a clinical study, the changes were not considered significant. amazonaws.com
In addition to inhibition, in vitro tests using cultured human hepatocytes have shown that this compound can induce CYP3A, as well as weak to moderate induction of CYP2B6, CYP2C9, and UGT enzymes upon prolonged exposure. nih.govascopubs.orgnih.gov This complex behavior of being a substrate, inhibitor, and inducer of CYP3A4 makes it challenging to fully predict the clinical relevance of its drug-drug interactions based solely on in vitro data. researchgate.netnih.gov However, in vitro data have been considered accurate and robust enough to build predictive models for estimating potential drug-drug interactions. nih.govresearchgate.net
Here is a summary of in vitro inhibition data for this compound on key CYP enzymes:
| Enzyme | Inhibition Type | IC50/Ki (µM) | Notes | Source |
| CYP3A4 | Weak-to-moderate inhibitor, competitive, metabolism-dependent | Ki: 11.2 (midazolam), 3.08 (nifedipine); IC50 shift observed | Major metabolizing enzyme, metabolite M13 also inhibitory. nih.govmedchemexpress.comnih.govmedkoo.comresearchgate.net | nih.govresearchgate.netmedchemexpress.comnih.govmedchemexpress.comnih.govmedkoo.compsu.educore.ac.ukamazonaws.com |
| CYP2D6 | Competitive inhibitor | IC50: 10.8 | Clinical relevance less apparent in vivo studies. nih.govpsu.edu | nih.govnih.govpsu.edu |
| CYP1A1 | No significant inhibition | Not specified | Based on in vitro evidence. | nih.govpsu.eduamazonaws.com |
In Vitro Induction of Cytochrome P450 and UGT Enzymes (e.g., CYP3A, CYP2B6, CYP2C9)
In vitro investigations have demonstrated that this compound possesses the capacity to induce certain drug-metabolizing enzymes. Prolonged exposure of cultured human hepatocytes to this compound has been shown to induce CYP3A. mims.com Additionally, weak to moderate induction of CYP2B6, CYP2C9, and UGT enzymes has been observed under these conditions. mims.com This inductive effect is consistent with the finding that this compound acts as an activator of the pregnane (B1235032) X receptor (PXR), a nuclear hormone receptor known to regulate the expression of various enzymes and transporters involved in drug metabolism. mims.com In vitro data specifically suggest that CYP3A4 is the primary human cytochrome P450 enzyme involved in the metabolism of this compound. rcsb.org Furthermore, this compound has been characterized as a moderate inducer of CYP2C9 in vitro. researchgate.netfishersci.ca Nonclinical studies have also indicated the induction of CYP3A by this compound. mims.com
Transporter Interactions (e.g., P-glycoprotein, OATP1B1)
Preclinical and in vitro studies have highlighted the potential for clinically relevant drug-drug interactions involving this compound and substrates of drug transporters, including P-glycoprotein (P-gp) and OATP1B1. rcsb.orgwikipedia.org Preclinical data suggest that both this compound and its major circulating metabolite, GSK525060, function as moderate inhibitors of P-glycoprotein. nih.gov A clinical study investigating the interaction between this compound and the P-gp probe substrate digoxin (B3395198) revealed clinically relevant increases in digoxin exposure when 120 mg oral this compound was administered for 7 days. nih.gov However, no such relevant increase in digoxin exposure was observed with shorter durations (3 days) or lower doses (30 mg for 7 days) of this compound. nih.gov
Prediction of Drug-Drug Interactions Using In Vitro Data and Computational Models
The assessment of this compound's DDI potential has significantly utilized in vitro data in conjunction with computational modeling techniques. Studies have specifically focused on using in vitro data and SimCyp simulation to predict in vivo metabolic interactions, particularly those involving CYP3A4. researchgate.netnih.govguidetopharmacology.org this compound exhibits complex behavior, acting as a substrate, inhibitor, and inducer of CYP3A4 in vitro. researchgate.net This multifaceted interaction profile makes it challenging to definitively identify the primary mechanism driving clinically relevant DDIs. researchgate.net Adding to this complexity, GSK525060, the major circulating metabolite of this compound, has also demonstrated inhibition of CYP3A4 in vitro. researchgate.net
SimCyp Population-Based Modeling
Accurate and robust in vitro data for this compound have been deemed sufficient to construct reliable SimCyp population-based models. researchgate.net These models are employed to estimate the potential for DDIs and can aid in minimizing the necessity for extensive clinical studies. researchgate.net SimCyp is a population-based simulator used for physiologically based pharmacokinetic (PBPK) modeling, which integrates in vitro and physicochemical properties of a compound to predict its pharmacokinetic behavior in diverse populations. mims.comuni.lu
Relevance of In Vitro Data for In Vivo Interaction Prediction
The in vitro data generated for this compound are considered accurate and robust, supporting their use in building predictive models like SimCyp for estimating potential DDIs and reducing the need for some clinical investigations. researchgate.net In vitro and in vivo inhibition data can be utilized to predict the magnitude of increase in exposure for other CYP3A substrates. mims.com However, it is crucial that the prediction of interaction potential for concomitant medications based on in vitro or in vivo data properly accounts for any potential enzyme induction effects. mims.com While in vitro data provide a fundamental basis, predicting in vivo interactions remains complex, especially for compounds like this compound that exhibit both inhibitory and inductive properties towards drug-metabolizing enzymes. mims.comresearchgate.net Computational methods, which often incorporate in vitro data, play a vital role in accelerating the DDI prediction process, offering an alternative to time-consuming and costly clinical trials. In vitro models are capable of recapitulating phenotypes relevant to DDI prediction, contributing valuable data for these predictive efforts.
Analytical Methods in Preclinical Research
Detection and Quantification of Casopitant (B1241461) in Biological Matrices (e.g., plasma, brain tissue)
The detection and quantification of this compound in biological samples such as plasma, urine, feces, bile, and tissues, including brain and myocardium, have been primarily achieved using hyphenated chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) has been a standard approach for these analyses in preclinical studies researchgate.netnih.govpsu.edutechnosaurus.co.jpeur.nluliege.be. These methods offer the necessary sensitivity and specificity to measure this compound concentrations in complex biological matrices.
For instance, in studies investigating the distribution of this compound in dogs, quantification of this compound and selected metabolites in plasma and myocardium homogenate was performed using analytical methods based on protein precipitation with acetonitrile, followed by HPLC-MS/MS analysis psu.edu. Similarly, LC/MS and LC/MS/MS were employed to analyze this compound in brain extract samples from ferrets researchgate.net. These techniques allow for the separation of this compound from endogenous compounds and potential metabolites before detection and quantification by mass spectrometry.
Radiolabeled this compound Studies ([14C] this compound)
Radiolabeled studies using [14C]this compound have been instrumental in tracing the disposition of the compound and its metabolites in preclinical species, including mice, rats, and dogs, as well as in human studies nih.govaneskey.comwikipedia.orgresearchgate.netmdpi.comnih.govmedchemexpress.com. These studies provide comprehensive data on the absorption, distribution, metabolism, and excretion of total drug-related material.
In studies with [14C]this compound, biological samples (e.g., plasma, urine, feces) were analyzed using techniques that combine chromatographic separation with the detection of radioactivity. High-performance liquid chromatography coupled with off-line radiodetection has been utilized for metabolite profiling in these studies nih.gov. This approach allows for the separation of the parent compound from its radioactive metabolites, and the subsequent quantification of radioactivity associated with each component. In ferrets, following a single intraperitoneal dose of [14C]this compound, radioactivity was rapidly absorbed, with plasma and brain concentrations being approximately equal at two hours post-dosing nih.govmedchemexpress.com. The predominant radioactive component in the ferret brain was the parent compound, accounting for approximately 76% of the radioactivity researchgate.netnih.govmedchemexpress.com.
Metabolite Profiling and Identification in Preclinical Samples
Metabolite profiling and identification studies are critical components of preclinical drug development, providing insights into how this compound is transformed within the body and allowing for comparisons of metabolic pathways across different species evotec.comwuxiapptec.com. These studies aim to identify the structures of metabolites, delineate metabolic pathways, and determine the relative abundance of metabolites in various biological matrices.
In preclinical samples, metabolite profiling of this compound has been performed using techniques such as HPLC/MS, HPLC-MS/MS, and in some cases, nuclear magnetic resonance (NMR) spectroscopy researchgate.netnih.govpsu.edutechnosaurus.co.jp. For instance, in studies examining the disposition of [14C]this compound, plasma, urine, and fecal samples were analyzed by HPLC/MS coupled with off-line radiodetection for metabolite profiling. Additionally, 1H-NMR was used to further characterize metabolites in urine nih.gov.
The principal route of this compound metabolism involves multiple oxidations, loss of the N-acetyl group, modifications or loss of the piperazine (B1678402) group, and cleavage of the molecule nih.gov. The cytochrome P450 enzyme CYP3A4 has been identified as the main enzyme involved in this compound metabolism europa.eu.
Metabolite profiling in different species has revealed variations in the metabolic profiles. In ferrets, the major metabolites found in brain tissue following administration of [14C]this compound were hydroxylated this compound (M1) and the corresponding ketone product of the M1 metabolite (M2), accounting for approximately 19% and 3% of the radioactivity in the brain extracts, respectively researchgate.netnih.govmedchemexpress.com. In dogs, M200 and M134 were identified as major metabolites in the myocardium europa.eu. Qualitatively, relevant metabolites of this compound observed in humans were also detected in nonclinical species used for repeat dose toxicity studies europa.eu.
Future Directions for Academic Research on Casopitant
Exploration of Novel Therapeutic Applications based on Preclinical Findings
Preclinical studies have provided insights into the potential of casopitant (B1241461) beyond its initial development for nausea and vomiting. Research in ferret models demonstrated that this compound significantly inhibited emesis induced by highly emetogenic chemotherapy, such as cisplatin. europa.eunih.govresearchgate.net Furthermore, these studies indicated a greater potency of this compound compared to aprepitant (B1667566) in enhancing food and water intake and reducing nausea-like symptoms in ferrets. researchgate.net
While development for CINV and PONV was halted, a 2022 review listed this compound as being under development as a potential novel antidepressant for major depressive disorder, with a completed Phase 2 clinical trial. wikipedia.org This suggests that preclinical findings related to the central nervous system activity of this compound, likely mediated through NK1 receptor antagonism in brain regions involved in mood and behavior, warrant further investigation for neuropsychiatric indications. researchgate.netnih.govwikipedia.org The ability of this compound to cross the blood-brain barrier, confirmed in animal and human PET studies, supports its potential for targeting central NK1 receptors in various neurological and psychiatric conditions. europa.euresearchgate.netnih.govamegroups.orgresearchgate.net
Further academic research could focus on:
Detailed investigation of the mechanisms underlying the observed effects on food and water intake in preclinical models and their potential relevance to appetite disorders or cachexia.
Exploring the efficacy of this compound in preclinical models of depression and anxiety, building upon the completed Phase 2 trial data.
Investigating the role of NK1 receptor antagonism by this compound in other CNS disorders where substance P and NK1 receptors are implicated, such as pain or inflammation. researchgate.netwikipedia.org
Investigation of Structure-Activity Relationships for Enhanced Selectivity or Potency
Understanding the structure-activity relationships (SAR) of this compound is crucial for designing next-generation NK1 receptor antagonists with potentially enhanced selectivity or potency, or improved pharmacokinetic profiles. This compound is a piperidine (B6355638) derivative with a phenylpiperazine ring, and studies have shown that molecules with phenylpiperazine rings can bind readily to the NK1 receptor. researchgate.netnih.govaneskey.comcambridge.org
SAR studies for NK1 receptor antagonists have indicated that compounds with a piperidine ring can exhibit selectivity for NK1 receptors over other neurokinin receptors (NK2, NK3) and other targets like opioid and 5-HT receptors. wikipedia.org Specific structural elements, such as the dihedral angle between groups on certain carbon atoms and the presence of a bridgehead basic nitrogen, are thought to be critical for NK1 receptor activity and interaction. wikipedia.org
Future research should aim to:
Systematically explore the impact of modifications to the piperidine and phenylpiperazine rings of this compound on its affinity and selectivity for the NK1 receptor.
Investigate how structural changes influence brain penetration and distribution.
Design and synthesize analogues with improved potency or reduced potential for off-target effects, based on detailed SAR analysis and potentially computational modeling.
Advanced Preclinical Models for Understanding NK1 Receptor Antagonism
While ferret models have been valuable in studying the antiemetic effects of this compound, utilizing a broader range of advanced preclinical models can provide a more comprehensive understanding of NK1 receptor antagonism and the potential of this compound. europa.eunih.govresearchgate.net
Advanced models could include:
Genetically modified animal models with altered NK1 receptor expression or signaling to delineate the precise role of this receptor in various physiological and pathological processes.
In vitro co-culture systems or organ-on-a-chip models that mimic specific tissue environments, such as the brainstem areas involved in emesis or neuronal circuits relevant to mood disorders, to study the cellular and molecular effects of this compound. amegroups.org
Utilizing advanced imaging techniques, such as high-resolution PET or fMRI in animal models, to further characterize the brain occupancy and functional effects of this compound on specific brain regions. europa.euresearchgate.netmdpi.com
These models can help to:
Confirm and extend findings from earlier preclinical studies.
Investigate the long-term effects of NK1 receptor antagonism.
Explore potential synergistic effects of this compound with other therapeutic agents at a mechanistic level.
Further Characterization of Metabolic Interactions and Long-Term Enzyme Modulation
This compound is known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4. allfordrugs.comnih.govmedchemexpress.com It has been shown to be a substrate, inhibitor, and inducer of CYP3A4, presenting a complex metabolic interaction profile. nih.govmedchemexpress.com The major circulating metabolite also exhibits inhibitory activity against CYP3A4 in vitro. nih.gov
While clinical studies assessed interactions with CYP3A4 substrates, inhibitors, and inducers, further academic research is needed to fully characterize the long-term effects of this compound and its metabolites on enzyme modulation. nih.gov
Future research directions include:
Detailed in vitro studies to precisely quantify the induction and inhibition potential of this compound and its metabolites on various CYP enzymes and drug transporters.
Utilizing advanced computational modeling, such as physiologically-based pharmacokinetic (PBPK) models, to predict potential drug-drug interactions with co-administered medications metabolized by the same pathways. nih.govcertara.com
Investigating the potential for this compound to modulate other enzyme systems beyond CYP450, which could be relevant to its therapeutic effects or potential off-target activities.
Development of Next-Generation Analogues Based on this compound Scaffold
Despite the discontinuation of this compound's initial development, its potent NK1 receptor antagonism and favorable brain penetration make its chemical scaffold a valuable starting point for the design of next-generation analogues. researchgate.netresearchgate.netnih.gov The identification of a defluorinated analogue as a synthetic impurity during the manufacturing process highlights the importance of controlled synthesis and the potential for structural variations. figshare.comacs.org
Academic research can focus on:
Designing and synthesizing novel compounds based on the this compound structure, aiming for improved pharmacological properties such as enhanced potency, selectivity, or altered pharmacokinetic profiles (e.g., longer half-life, reduced metabolic interactions).
Exploring prodrug strategies based on the this compound scaffold to improve solubility, bioavailability, or targeted delivery.
Utilizing computational drug design techniques, such as molecular docking and dynamics simulations, to guide the synthesis of promising analogues.
Evaluating the in vitro and in vivo activity of these novel analogues in relevant preclinical models.
Conclusion
Summary of Casopitant's Preclinical Academic Significance
Preclinical studies have been instrumental in establishing this compound's potential as a therapeutic agent, primarily due to its potent and selective antagonism of the NK1 receptor nih.govresearchgate.net. Research in animal models, such as the ferret model of cisplatin-induced emesis, demonstrated that This compound (B1241461) could dose-dependently inhibit retching and vomiting, as well as reduce nausea-like behaviors nih.gov. These studies provided crucial evidence supporting the hypothesis that substance P, acting via central NK1 receptors in brainstem emetic centers, plays a significant role in mediating the vomiting response to various stimuli, including chemotherapeutic agents amegroups.org.
Furthermore, preclinical investigations explored the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion in different species researchgate.netnih.gov. Studies using radioactively labeled this compound in ferrets showed rapid absorption and distribution, with concentrations in plasma and brain being approximately equal within hours nih.gov. While the parent compound was the major radioactive component in the brain, metabolites were also observed, though their role in pharmacological activity was less clear due to reduced brain penetration compared to this compound nih.goveuropa.eu. Preclinical work also suggested a synergistic antiemetic effect when this compound was combined with 5-HT3 receptor antagonists like ondansetron (B39145), indicating complementary mechanisms of action nih.goveuropa.eu. In vitro studies highlighted that this compound is a substrate, inhibitor, and inducer of CYP3A4, suggesting a potential for drug-drug interactions, which was further explored using simulation models nih.gov.
Unanswered Research Questions and Future Scholarly Endeavors
The potential for drug-drug interactions, particularly with CYP3A4 substrates, inhibitors, and inducers, was identified in preclinical and early clinical work nih.gov. While simulation models were used to predict these interactions, comprehensive data on the clinical relevance and management of such interactions across a wider range of co-administered drugs could be a focus for future studies.
Although initial development focused on chemotherapy-induced and postoperative nausea and vomiting, and there was interest in its potential for other indications like depression and anxiety, development was discontinued (B1498344) in 2009 for regulatory reasons requiring further safety assessment wikipedia.orgnih.goveuropa.eu. However, a more recent review in 2022 listed this compound as being under development as a potential antidepressant, with a completed Phase 2 trial wikipedia.org. This suggests a potential shift or broadening of research focus, and future scholarly work could delve into the specific findings of these later studies and explore the mechanisms underlying its potential antidepressant effects, which may differ from its antiemetic action.
Further comparative studies evaluating this compound against or in combination with newer antiemetic agents or in different patient populations could also contribute valuable academic knowledge. The complex interplay between NK1 receptor antagonism and other neurochemical pathways involved in conditions beyond emesis warrants continued investigation.
Q & A
Basic Research Questions
Q. What are the standard methodologies for evaluating Casopitant’s pharmacokinetic (PK) and receptor occupancy (RO) profiles in preclinical and clinical studies?
- Methodological Answer: Preclinical studies often use radiolabeled ligands (e.g., [11C]GR205171) in PET imaging to quantify NK1 receptor occupancy (RO) at varying plasma concentrations of this compound. For clinical PK studies, compartmental models (e.g., two-compartment first-order kinetics) are applied to plasma concentration-time data, incorporating covariates like body weight and intersubject variability. Population PK/PD modeling (via NONMEM) is critical for predicting dose-response relationships .
Q. How should researchers design dose-ranging trials for this compound to optimize antiemetic efficacy in chemotherapy-induced nausea and vomiting (CINV)?
- Methodological Answer: Phase II trials typically stratify patients by chemotherapy emetogenicity (MEC vs. HEC) and gender. Doses (e.g., 50–150 mg oral this compound) are tested alongside standard antiemetics (ondansetron/dexamethasone). Primary endpoints include complete response (CR: no vomiting/rescue medication) and "no significant nausea" rates over 120 hours. Subgroup analyses (e.g., gastrointestinal cancer patients) should be predefined to avoid overinterpretation .
Q. What evidence supports this compound’s mechanism of action as an NK1 receptor antagonist?
- Methodological Answer: Receptor binding affinity studies in ferrets and humans demonstrate this compound’s high affinity for brain NK1 receptors. PET-based RO studies in healthy volunteers show ≥90% receptor occupancy at plasma concentrations >10 ng/mL. Synergy with 5-HT3 antagonists is validated via pharmacodynamic interaction studies in animal models .
Advanced Research Questions
Q. How can conflicting efficacy data between this compound and aprepitant in CINV trials be methodologically reconciled?
- Methodological Answer: Contradictions arise from differences in trial endpoints (e.g., "no nausea" vs. CR) and population variability. Aprepitant trials often focus on acute-phase CINV, while this compound shows delayed-phase benefits. Meta-analyses should standardize endpoints (e.g., using MASCC/ESMO guidelines) and adjust for covariates like CYP3A4-mediated drug interactions, which affect this compound’s bioavailability .
Q. What statistical approaches are recommended for analyzing intersubject variability in this compound’s PK/PD profiles?
- Methodological Answer: Nonlinear mixed-effects modeling (NONMEM) accounts for intersubject variability in clearance and volume of distribution. Covariate analysis (e.g., body weight, CYP3A4 genotype) should be integrated to refine dosing regimens. Bootstrap validation ensures model robustness, particularly for sparse sampling in phase III trials .
Q. How can researchers address the limitations of subgroup analyses in this compound trials, such as small sample sizes in gastrointestinal cancer cohorts?
- Methodological Answer: Use Bayesian hierarchical models to borrow strength across subgroups while penalizing overfitting. Sensitivity analyses (e.g., excluding outliers) and pre-specified multiplicity corrections (e.g., Hochberg procedure) reduce false-positive risks. Replication in independent cohorts is essential for validating exploratory findings .
Q. What strategies are effective in modeling this compound’s receptor occupancy dynamics during chronic dosing?
- Methodological Answer: Integrate PET-derived RO data with steady-state PK simulations. A two-compartment model with first-order absorption and saturable RO (Hill equation) predicts trough concentrations required for ≥90% occupancy. Validate predictions using phase III trough plasma samples and longitudinal RO measurements .
Data Contradiction and Replication Challenges
Q. How should researchers interpret discrepancies between this compound’s phase II and III trial outcomes?
- Methodological Answer: Phase II trials often enroll homogenous populations, while phase III trials include broader, real-world cohorts. Conduct post hoc analyses to identify confounders (e.g., concomitant medications, adherence). Use inverse probability weighting to adjust for differences in baseline characteristics .
Q. What methodologies ensure reproducibility of this compound’s antiemetic efficacy across diverse patient populations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
